molecular formula C9H5FO2S B1270463 4-Fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 310466-37-6

4-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1270463
M. Wt: 196.2 g/mol
InChI Key: ZKADPMNICCXSRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives involves multiple steps, including the fluorine-directed metalation/formylation, thiophene annulation, and amidination processes. For example, the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which serve as potent and selective inhibitors, demonstrates the versatility of the core structure for further chemical modifications (Bridges et al., 1993).

Molecular Structure Analysis

Structural and conformational analyses of 4-Fluorobenzo[b]thiophene-2-carboxylic acid derivatives reveal that the carbonyl and thiourea groups are nearly planar, adopting an antiperiplanar conformation. This conformation is stabilized by intramolecular hydrogen bonding, indicating the importance of non-covalent interactions in determining the molecular geometry and properties of these compounds (Saeed et al., 2011).

Chemical Reactions and Properties

4-Fluorobenzo[b]thiophene-2-carboxylic acid participates in a variety of chemical reactions, including electrosynthesis, where anodic fluorination leads to the production of monofluorinated products selectively in moderate yields. This showcases the compound's reactivity towards electrophilic fluorination, enabling the synthesis of fluorinated derivatives (Yin et al., 2011).

Physical Properties Analysis

The crystal structure analysis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid derivatives reveals diverse packing arrangements, with hydrogen bonding playing a crucial role in forming supramolecular structures. These interactions significantly influence the physical properties, such as solubility and melting points, of these compounds (Hökelek et al., 2009).

Chemical Properties Analysis

4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives exhibit a range of chemical properties, including luminescence when forming complexes with bases. The non-covalent complex formation leads to strong blue or blue-green photoluminescence, highlighting the compound's potential in creating luminescent materials for various applications (Osterod et al., 2001).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Antimicrobial Agents

    • The benzo [b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus .
    • The reaction of substituted benzo [b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes led to a collection of 26 final products .
    • The screening lead to the identification of eight hits, including (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b), a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains .
  • Organic Electronics

    • Fluorinated thiophene derivatives are widely used as soluble semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Liquid Crystals

    • Some fluorinated thiophene derivatives are used as liquid crystals .
  • Photochromic Compounds

    • Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue .
  • Organic Electronic Materials

    • 4-Fluorobenzo[b]thiophene-2-carboxylic acid ester is used in the field of organic electronic materials .
  • Chemical Sensors

    • It is also used in the development of chemical sensors .
  • Eye Drops

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
  • Synthesis of 5-Substituted Derivatives

    • Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

properties

IUPAC Name

4-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKADPMNICCXSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353291
Record name 4-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzo[b]thiophene-2-carboxylic acid

CAS RN

310466-37-6
Record name 4-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1-benzothiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com

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